Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate
Description
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate is a synthetic heterocyclic compound featuring a fused pyrrolo[2,1-b]quinazoline core linked via an oxymethyl group to a furan-2-carboxylate ester. Limited experimental data are available for this specific compound, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 5-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H20N2O5/c1-12(2)26-20(24)17-8-6-14(27-17)11-25-13-5-7-16-15(10-13)19(23)22-9-3-4-18(22)21-16/h5-8,10,12H,3-4,9,11H2,1-2H3 |
InChI Key |
HQKNVZKRWVKHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the quinazoline derivative, and the esterification process. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Quinazoline Derivative: This step may involve the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.
Esterification: The final step involves the esterification of the furan-2-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazolines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Tetrahydroquinazolines and reduced esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other critical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:
Key Observations:
Heterocyclic Core : The target compound shares the pyrrolo[2,1-b]quinazoline moiety with 55762-24-8 , but differs in substituents (ester vs. carboxylic acid). This substitution likely impacts solubility and bioavailability, as esters are generally more lipophilic than carboxylic acids.
Functional Group Diversity: Unlike the nitro and cyano groups in the imidazopyridine analog , the target compound lacks electron-withdrawing substituents, which may reduce reactivity but improve stability.
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